

# Spectroscopic Profile of Cyanidin-3-rutinoside: A Technical Guide

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## Compound of Interest

Compound Name: Cyanidin-3-rutinoside

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This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic data of **Cyanidin-3-rutinoside**. The information is presented to support research, quality control, and drug development activities involving this prominent anthocyanin.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the identification and quantification of anthocyanins. The absorption maxima ( $\lambda_{\text{max}}$ ) of **Cyanidin-3-rutinoside** are sensitive to pH and solvent, a characteristic feature of the flavylium cation and its various structural forms.

## Data Presentation: UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ )

The UV-Vis spectrum of **Cyanidin-3-rutinoside** typically exhibits two main absorption bands: one in the visible region between 510-530 nm, responsible for its red-purple color, and another in the UV region around 280 nm.

Solvent/pH Condition	$\lambda_{\text{max}}$ (Visible) (nm)	$\lambda_{\text{max}}$ (UV) (nm)	Reference
Acidic Methanol (0.1% HCl)	~520	~280	[1]
pH 1.0 Buffer	513	281	[2]
Bidentate Mononuclear Adsorption on TiO <sub>2</sub>	521	-	
Bidentate Binuclear Adsorption on TiO <sub>2</sub>	519	-	

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For **Cyanidin-3-rutinoside**, the spectrum is characterized by the vibrations of its hydroxyl, aromatic, and glycosidic moieties. While a definitive spectrum for the pure compound is not widely published, the following table summarizes the characteristic absorption bands observed in cyanidin glycosides and related flavonoids.

## Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Reference
~3400 (broad)	O-H stretching	Phenolic and alcoholic hydroxyl groups	[3]
~2930	C-H stretching	Aliphatic (sugar moiety)	[3]
~1640	C=C stretching	Aromatic rings	[2]
~1610	C=O stretching	Carbonyl group (pyran ring)	[4]
~1520	C=C stretching	Aromatic rings	[5]
~1450	C-H bending	Aliphatic (sugar moiety)	[6]
~1340	O-H bending	Phenolic hydroxyl groups	[3]
~1285	C-O stretching	Aryl ether	
~1070	C-O stretching	Glycosidic linkage (C-O-C)	[4]

## Experimental Protocols

The following are detailed methodologies for obtaining UV-Vis and IR spectra of **Cyanidin-3-rutinoside**.

### UV-Vis Spectroscopy: pH Differential Method

This is the standard AOAC (Association of Official Analytical Chemists) method for the quantification of total monomeric anthocyanins.

- Preparation of Buffers:
  - pH 1.0 Buffer: 0.025 M Potassium Chloride (KCl). Dissolve 1.86 g of KCl in 980 mL of distilled water. Adjust the pH to 1.0 using concentrated HCl. Make up the final volume to 1

L with distilled water.

- pH 4.5 Buffer: 0.4 M Sodium Acetate ( $\text{CH}_3\text{COONa}$ ). Dissolve 54.43 g of sodium acetate trihydrate in 980 mL of distilled water. Adjust the pH to 4.5 using concentrated HCl. Make up the final volume to 1 L with distilled water.
- Sample Preparation:
  - Accurately weigh a known amount of **Cyanidin-3-rutinoside** or an extract containing it.
  - Dissolve the sample in a small amount of methanol before diluting with the buffers to ensure complete dissolution.
  - Prepare two aliquots of the sample at the same concentration. Dilute one aliquot with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be chosen so that the absorbance at the visible maximum is within the linear range of the spectrophotometer (typically  $< 1.2$  AU).
- Spectrophotometric Measurement:
  - Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
  - Use distilled water as the blank to zero the instrument.
  - Measure the absorbance of each diluted sample at the wavelength of maximum absorbance in the visible range ( $\lambda_{\text{vis-max}}$ , typically around 520 nm for **Cyanidin-3-rutinoside**) and at 700 nm (to correct for haze).
  - Record the absorbance values for both the pH 1.0 and pH 4.5 samples.
- Calculation of Monomeric Anthocyanin Concentration:
  - The absorbance (A) of the sample is calculated as:  $A = (A_{\lambda_{\text{vis-max}}} - A_{700})_{\text{pH 1.0}} - (A_{\lambda_{\text{vis-max}}} - A_{700})_{\text{pH 4.5}}$
  - The concentration of monomeric anthocyanins, expressed as **Cyanidin-3-rutinoside** equivalents (mg/L), is calculated using the Beer-Lambert law:  $\text{Concentration (mg/L)} = (A \times \text{MW} \times \text{DF} \times 1000) / (\epsilon \times l)$  where:

- MW = Molecular Weight of **Cyanidin-3-rutinoside** (595.5 g/mol )
- DF = Dilution Factor
- $\epsilon$  = Molar absorptivity of **Cyanidin-3-rutinoside** (typically around 26,900 L·mol<sup>-1</sup>·cm<sup>-1</sup> for cyanidin-3-glucoside, a closely related compound)[7]
- l = Path length of the cuvette (typically 1 cm)
- 1000 = Factor to convert g to mg

## Infrared (IR) Spectroscopy

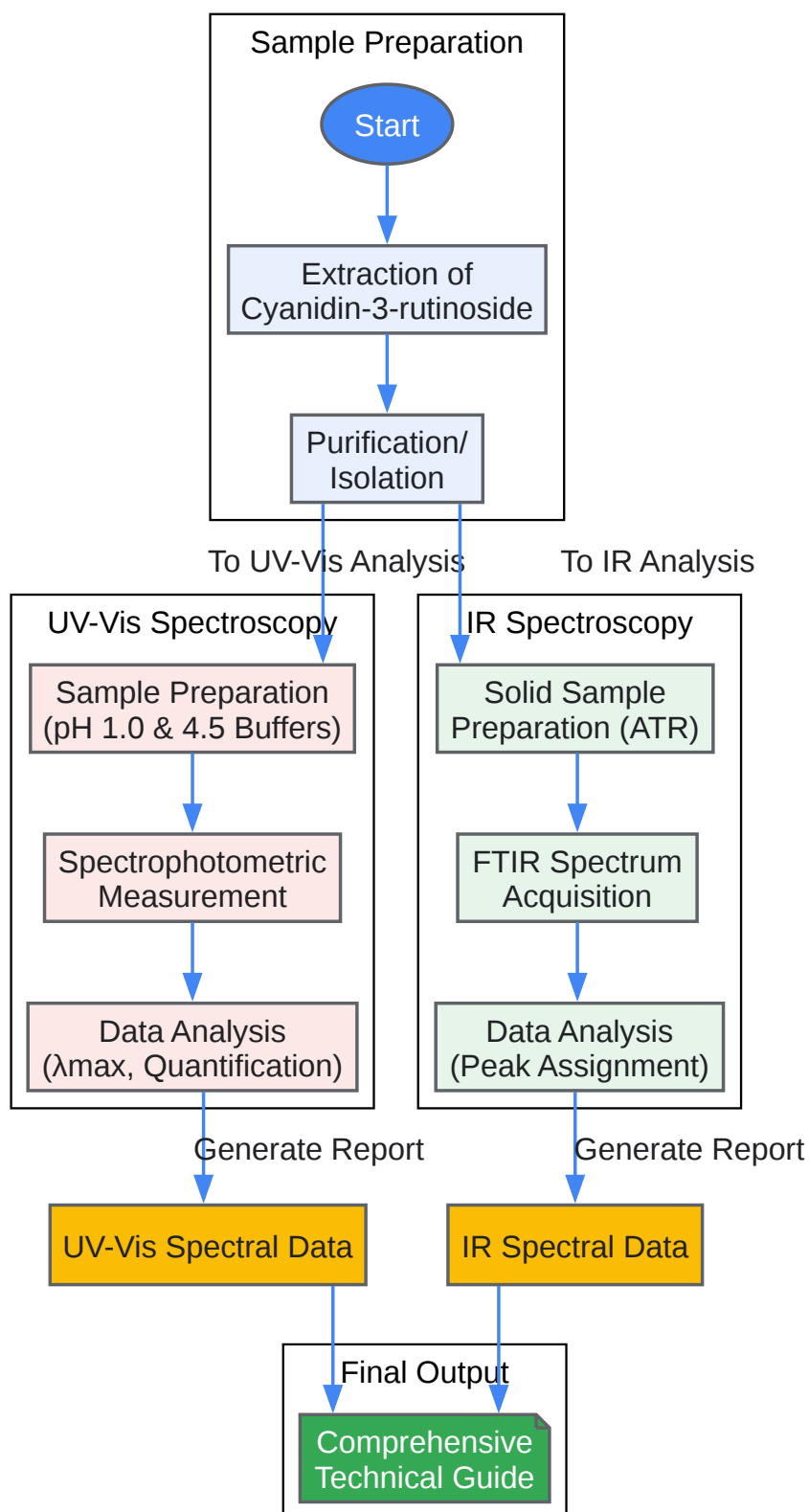
This protocol describes the acquisition of an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

- Instrument Preparation:
  - Ensure the FTIR spectrometer is turned on and has been allowed to stabilize.
  - Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.
- Background Spectrum:
  - With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO<sub>2</sub>, water vapor).
- Sample Application:
  - Place a small amount of the solid **Cyanidin-3-rutinoside** sample onto the center of the ATR crystal.
  - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Spectrum Acquisition:

- Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400  $\text{cm}^{-1}$ .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
  - The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
  - If necessary, perform a baseline correction and label the significant peaks.
- Cleaning:
  - After the measurement, retract the press arm, and carefully remove the sample from the ATR crystal.
  - Clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Cyanidin-3-rutinoside**.



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Caption: Workflow for Spectroscopic Analysis of **Cyanidin-3-rutinoside**.

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